2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring, which is a six-membered ring with one nitrogen atom, and an azepane ring, which is a seven-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridine and azepane rings, followed by their functionalization and coupling. Common reagents used in these reactions include:
Pyridine derivatives: Starting materials for the pyridine ring.
Azepane derivatives: Starting materials for the azepane ring.
Methoxy and acetamide groups: Functional groups introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: To accelerate the reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Temperature and pressure control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Similar compounds have been used in the development of drugs targeting various diseases.
Industry
In industry, this compound might be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide would depend on its specific biological target. Generally, such compounds interact with molecular targets, such as enzymes or receptors, to exert their effects. This interaction can involve binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
2-(2-(piperidin-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide: Similar structure with a piperidine ring instead of an azepane ring.
2-(2-(morpholin-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide: Similar structure with a morpholine ring instead of an azepane ring.
Uniqueness
The uniqueness of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide lies in its specific combination of functional groups and ring structures. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-17-10-18(2)12-19(11-17)24-23(28)16-26-15-22(29-3)21(27)13-20(26)14-25-8-6-4-5-7-9-25/h10-13,15H,4-9,14,16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNZTEURXMDANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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